Isopropanol, [2-14C]
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Overview
Description
Isopropanol, [2-14C] is a radiolabeled form of isopropanol, where the carbon-14 isotope is incorporated at the second carbon position. Isopropanol, also known as propan-2-ol, is a colorless, flammable organic compound with a pungent alcoholic odor. It is widely used as a solvent and in various industrial and household applications. The radiolabeled version, Isopropanol, [2-14C], is particularly valuable in scientific research for tracing and studying metabolic pathways and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isopropanol, [2-14C] typically involves the synthesis of isopropanol followed by the incorporation of the carbon-14 isotope. One common method is the hydration of propylene in the presence of a catalyst, such as sulfuric acid, followed by hydrolysis . The radiolabeling process involves introducing carbon-14 labeled carbon dioxide or other carbon-14 containing precursors during the synthesis .
Industrial Production Methods: Industrial production of isopropanol generally involves the direct hydration of propylene using water and a catalyst at high pressure. This method is efficient and widely used in large-scale production . For the radiolabeled version, specialized facilities handle the incorporation of carbon-14 to ensure safety and precision.
Chemical Reactions Analysis
Types of Reactions: Isopropanol undergoes various chemical reactions, including:
Reduction: It can be reduced to propane under specific conditions.
Substitution: Isopropanol can participate in substitution reactions, forming isopropyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas with a catalyst.
Substitution Reagents: Halogens, acids.
Major Products:
Oxidation: Acetone.
Reduction: Propane.
Substitution: Isopropyl halides, isopropyl esters.
Scientific Research Applications
Isopropanol, [2-14C] is extensively used in scientific research due to its radiolabeling, which allows for tracing and studying various processes:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isopropanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in quality control and process optimization by tracking the movement and transformation of isopropanol in industrial processes .
Mechanism of Action
The primary mechanism by which isopropanol exerts its effects is through the denaturation of proteins. When isopropanol comes into contact with cell membranes, it disrupts the structure and function of vital proteins, leading to cell death. This mechanism is particularly effective against bacteria, viruses, and fungi . Additionally, isopropanol has a dehydrating effect on cells, further inhibiting their growth and survival .
Comparison with Similar Compounds
1-Propanol: Another primary alcohol with similar solvent properties but different metabolic pathways.
Ethanol: Widely used as a solvent and disinfectant, with a lower boiling point and different toxicity profile.
2-Butanol: A secondary alcohol with similar chemical properties but a higher molecular weight
Uniqueness: Isopropanol, [2-14C] is unique due to its radiolabeling, which allows for precise tracking and study of its behavior in various systems. This makes it invaluable in research applications where understanding the detailed pathways and transformations of isopropanol is crucial.
Properties
IUPAC Name |
(214C)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YZRHJBSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14CH](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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